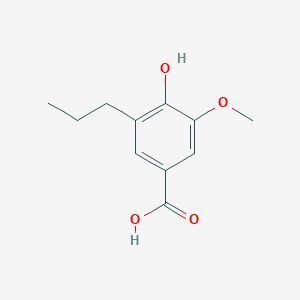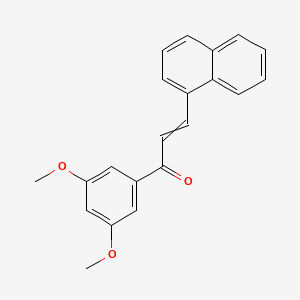![molecular formula C18H26Cl4N4O2 B12609152 3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] CAS No. 648440-91-9](/img/structure/B12609152.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] is a synthetic organic compound characterized by its unique structure, which includes two oxadiazole rings connected by a dodecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with dichloromethyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: Halogen atoms in the dichloromethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide
- 3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole] is unique due to its specific structural features, which include the oxadiazole rings and dichloromethyl groups
Eigenschaften
CAS-Nummer |
648440-91-9 |
|---|---|
Molekularformel |
C18H26Cl4N4O2 |
Molekulargewicht |
472.2 g/mol |
IUPAC-Name |
5-(dichloromethyl)-3-[12-[5-(dichloromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26Cl4N4O2/c19-15(20)17-23-13(25-27-17)11-9-7-5-3-1-2-4-6-8-10-12-14-24-18(16(21)22)28-26-14/h15-16H,1-12H2 |
InChI-Schlüssel |
LQIHPKWRPWAYOG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC1=NOC(=N1)C(Cl)Cl)CCCCCC2=NOC(=N2)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)

![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)



![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)

![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
